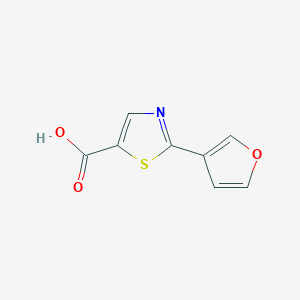

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(furan-3-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUETYXKNGRYXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc.

Mode of Action

Furan derivatives are known to interact with their targets, leading to potential therapeutic effects.

Biochemical Pathways

Furan derivatives are known to influence various biochemical pathways due to their broad range of interactions with different targets or receptors.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.

Biochemical Analysis

Biochemical Properties

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can affect cellular metabolism, proliferation, and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of this compound have been associated with toxic or adverse effects, such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and various transferases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also influence metabolic flux and the levels of various metabolites within cells.

Biological Activity

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound interacts with various enzymes and proteins, significantly influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform and context, these interactions can lead to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes vary widely based on cell type and concentration. It has been observed to modulate key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

Table 1: Summary of Cellular Effects

| Cell Type | Concentration Range | Observed Effects |

|---|---|---|

| NIH/3T3 (Mouse) | Low to High | Modulation of growth signaling pathways |

| A549 (Human) | Low | Induction of apoptosis at higher concentrations |

Molecular Mechanism

The molecular mechanisms through which this compound exerts its effects include binding to specific biomolecules such as enzymes and receptors. This binding can result in either inhibition or activation of their functions. For example, studies indicate that the compound may stabilize certain protein conformations or disrupt enzyme-substrate interactions, leading to altered metabolic pathways .

Temporal Stability and Dosage Effects

Research indicates that this compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat. In animal models, low doses have minimal physiological effects, while higher doses significantly alter enzyme activity and gene expression.

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed significant activity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Anticonvulsant Properties : In animal models, thiazole derivatives similar to this compound have shown anticonvulsant effects, suggesting potential applications in epilepsy treatment .

- Antimicrobial Activity : Preliminary investigations have indicated that this compound exhibits antimicrobial properties against a range of pathogens .

Table 2: Summary of Therapeutic Applications

| Activity Type | Model/Cell Line | IC50 Value | Reference Drug |

|---|---|---|---|

| Anticancer | A549 (Human) | < 10 µM | Doxorubicin |

| Anticonvulsant | Picrotoxin Model | < 20 mg/kg | Ethosuximide |

| Antimicrobial | Various Pathogens | Variable | Ampicillin |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

Key Observations :

- Febuxostat incorporates a phenyl ring with electron-withdrawing groups (cyano, isobutoxy), enhancing its xanthine oxidase (XO) inhibitory activity (IC₅₀ = 0.033 mg/kg in rats) . The methyl group at the 4-position of the thiazole improves metabolic stability .

- Chlorothiophene derivative (C₈H₄ClNO₂S₂) replaces oxygen in furan with sulfur, altering electronic properties and enabling halogen bonding in enzyme active sites .

Pharmacological and Biochemical Activity

Critical Insights :

- Febuxostat ’s phenyl and methyl groups optimize interactions with XO’s molybdenum center, achieving 12-fold greater potency than earlier analogs .

- Benzylamino derivatives (e.g., 2-(4-fluorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit improved free radical scavenging (EC₅₀ = 2.1 µM) due to the methylene amine spacer enhancing conformational flexibility .

- The dihydrobenzofuran analog (C₁₃H₁₁NO₃S) shows moderate XO inhibition (IC₅₀ = 8.7 µM), suggesting steric hindrance from the fused ring system reduces binding efficiency compared to Febuxostat .

Preparation Methods

Formation of the Furan Derivative Intermediate

- The furan-3-yl aldehyde intermediate is often generated in situ from an acetal precursor.

- Acetals used are typically 5- or 6-membered cyclic acetals such as 1,3-dioxolan-2-yl or 1,3-dioxan-2-yl derivatives.

- Hydrolysis of the acetal to the aldehyde is carried out under acidic conditions, using either inorganic acids (e.g., 2N hydrochloric acid) or organic acids (e.g., formic acid).

- Solvents for this step include aqueous alkanols (ethanol, methanol), aqueous dioxan, or aqueous tetrahydrofuran.

- The reaction temperature ranges from 10°C to 100°C, with 50-100°C being common for optimal hydrolysis.

Cyclization to Form the Thiazole Ring

- The thiazole ring is formed by reacting the furan aldehyde intermediate with a suitable amine precursor.

- Amines may be protected as phthalimide groups initially to prevent side reactions.

- The amine precursor is converted to an acetal-protected intermediate, then deprotected to free the amine for cyclization.

- Cyclization is often catalyzed by acids such as p-toluenesulphonic acid in solvents like benzene at reflux temperature.

- Water generated during cyclization is removed continuously using apparatus such as Dean-Stark traps.

Representative Preparation Procedure (Based on Patent EP0055625B1)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acetal Hydrolysis | 2N HCl or formic acid in aqueous ethanol or methanol | Temperature 50-100°C; generates furan-3-yl aldehyde in situ |

| Amine Preparation | Protection as phthalimide; formylation with phosphoryl chloride in dimethylformamide | Protects amino group for selective reactions |

| Acetal Formation | Reaction with methanol or ethylene glycol in presence of p-toluenesulphonic acid | Removal of water via Dean-Stark apparatus |

| Cyclization | Acid-catalyzed cyclization in benzene reflux | Forms thiazole ring |

| Deprotection | Treatment with methylamine to remove phthalimide | Frees amine for further reaction |

| Final Acid Formation | Conversion to acid or acid addition salt | Purification step |

Catalysts, Solvents, and Reaction Conditions

- Catalysts: p-Toluenesulphonic acid for cyclization; acid catalysts for acetal hydrolysis.

- Solvents: Benzene (for cyclization), aqueous ethanol/methanol (for hydrolysis), dimethylformamide (for formylation).

- Temperatures: Hydrolysis and cyclization typically between 50°C and reflux (~80-100°C).

- Reaction Times: Vary depending on step, typically several hours for cyclization and hydrolysis.

Alternative Synthetic Routes and Optimization

Recent studies on related heterocyclic compounds suggest:

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce aromatic substituents such as furan rings onto thiazole cores.

- Ligands like Xantphos and bases such as cesium carbonate in biphasic solvent systems (e.g., cyclopentyl methyl ether/water) can achieve high conversion rates and yields.

- Reaction optimization includes varying catalyst loadings (1-5 mol%), temperatures (55-115°C), and solvent systems to improve yield and purity.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Acetal Hydrolysis | 2N HCl or formic acid | Aqueous ethanol/methanol | 50-100 | Generates furan-3-yl aldehyde in situ |

| Amine Protection | Phthalimide protection, formylation with POCl3 | Dimethylformamide | Room temperature | Protects amino group |

| Acetal Formation | Methanol or ethylene glycol, p-toluenesulphonic acid | Benzene | Reflux (~80) | Water removal via Dean-Stark apparatus |

| Cyclization to Thiazole | Acid catalysis (p-toluenesulphonic acid) | Benzene | Reflux | Forms thiazole ring |

| Deprotection | Methylamine treatment | Appropriate solvent | Ambient | Removes phthalimide protecting group |

| Final Acid Formation | Acidification or salt formation | Ethanol, ethyl acetate | Ambient | Converts to acid or acid addition salt |

| Cross-Coupling (optional) | Pd(dba)2/Xantphos, Cs2CO3 | CPME:H2O (4:1) | 55-115 | For introducing furan substituent via coupling |

Research Findings and Considerations

- The use of acetals as protected aldehyde precursors allows controlled generation of reactive intermediates, improving yield and selectivity.

- Acid catalysis is crucial for both hydrolysis and cyclization steps, with choice of acid influencing reaction rate and side products.

- Protecting groups such as phthalimide are essential for selective amine manipulation, preventing unwanted side reactions.

- Palladium-catalyzed cross-coupling methods offer modern alternatives for constructing the furan-thiazole linkage with high efficiency and mild conditions.

- Solvent choice and temperature optimization significantly affect reaction kinetics and product purity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclization reactions or Hantzsch thiazole synthesis. A common approach involves reacting furan-3-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole core, followed by carboxylation at the 5-position. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or DMF), and catalysts like iodine or HCl. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . Characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is recommended to confirm structural integrity .

Q. What characterization techniques are essential for verifying the structure of this compound?

- Methodological Answer : Multi-nuclear NMR spectroscopy (, , and if applicable) is indispensable for confirming substituent positions and ring connectivity. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using software like SHELXL for refinement ensures precise structural determination . Infrared spectroscopy (IR) can further validate functional groups like the carboxylic acid moiety .

Q. What are the reported biological activities of thiazole-furan hybrids?

- Methodological Answer : Thiazole-furan hybrids are associated with antimicrobial, anticancer, and enzyme inhibitory activities. For example, analogs with electron-withdrawing groups (e.g., -CF) show enhanced activity against bacterial strains like E. coli and S. aureus. Researchers should employ standardized assays such as MIC (Minimum Inhibitory Concentration) testing for antimicrobial studies or MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structural variations (e.g., substituent modifications) influence the compound’s bioactivity?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are required. For instance, replacing the furan-3-yl group with a thiophene (as in 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid) alters electronic properties and binding affinity. Computational tools like molecular docking (AutoDock Vina) can predict interactions with targets (e.g., kinases or bacterial enzymes). Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants () .

Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?

- Methodological Answer : Discrepancies may arise from differences in purity, assay conditions, or substituent stereochemistry. Researchers should:

- Validate compound purity using HPLC (>95%) and elemental analysis.

- Replicate assays under controlled conditions (e.g., pH, temperature).

- Compare results with structurally defined analogs (e.g., 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid vs. methylated derivatives) to isolate substituent effects .

Q. What strategies are effective for crystallographic analysis of this compound?

- Methodological Answer : Crystallize the compound using slow evaporation in solvents like methanol/water. Collect diffraction data with a synchrotron or in-house X-ray source (Cu-Kα). Refine the structure using SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and π-π stacking interactions using Mercury or OLEX2 visualization tools .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten) to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion in dehydrogenase assays. Pair this with mutagenesis studies (e.g., alanine scanning) to identify critical residues in the enzyme’s active site. Cross-reference with molecular dynamics simulations (GROMACS) to model binding stability .

Q. How to address discrepancies between computational predictions and experimental spectral data?

- Methodological Answer : Re-evaluate computational parameters (e.g., DFT functionals in Gaussian or ORCA). For NMR, ensure solvent effects are accounted for in simulations (e.g., using PCM models). Cross-validate with experimental data from multiple techniques (e.g., SC-XRD for bond lengths and angles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.